molecular formula C17H16F3NO6S B2486733 2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid CAS No. 1796964-04-9

2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid

Cat. No.: B2486733
CAS No.: 1796964-04-9
M. Wt: 419.37
InChI Key: ZEDVQCIUCVXQSI-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid is a complex organic compound characterized by its unique chemical structure This compound features a combination of methoxy groups, a trifluoromethyl phenyl group, and a sulfamoyl group attached to a phenyl acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 4-(trifluoromethyl)aniline under acidic conditions to form the corresponding nitro intermediate.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Sulfamoylation: The resulting amine is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.

    Final Coupling: The final step involves coupling the intermediate with bromoacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted phenyl acetic acid derivatives.

Scientific Research Applications

2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dimethoxyphenyl)acetic acid: Lacks the trifluoromethyl and sulfamoyl groups, resulting in different chemical properties and biological activities.

    4-(Trifluoromethyl)phenylacetic acid: Lacks the methoxy and sulfamoyl groups, leading to variations in reactivity and applications.

    2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid:

Uniqueness

2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid is unique due to the presence of both trifluoromethyl and sulfamoyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO6S/c1-26-13-7-10(8-16(22)23)15(9-14(13)27-2)28(24,25)21-12-5-3-11(4-6-12)17(18,19)20/h3-7,9,21H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDVQCIUCVXQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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